3-bromo-N'-[(E)-(3-bromophenyl)methylidene]-4-methoxybenzohydrazide
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Overview
Description
3-bromo-N’-[(E)-(3-bromophenyl)methylidene]-4-methoxybenzohydrazide is a chemical compound belonging to the class of hydrazones. Hydrazones are known for their diverse biological activities and are often used in the synthesis of various organic compounds. This particular compound is characterized by the presence of bromine atoms and a methoxy group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N’-[(E)-(3-bromophenyl)methylidene]-4-methoxybenzohydrazide typically involves the condensation reaction between 3-bromo-4-methoxybenzohydrazide and 3-bromobenzaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the compound’s properties.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N’-[(E)-(3-bromophenyl)methylidene]-4-methoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Hydrazine derivatives with potential biological activities.
Substitution: Substituted products with diverse functional groups.
Scientific Research Applications
3-bromo-N’-[(E)-(3-bromophenyl)methylidene]-4-methoxybenzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N’-[(E)-(3-bromophenyl)methylidene]-4-methoxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. The presence of bromine atoms and the hydrazone group play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
- 3-bromo-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]benzohydrazide
- 3-bromo-N’-[(E)-(4-cyanophenyl)methylidene]benzohydrazide
Uniqueness
3-bromo-N’-[(E)-(3-bromophenyl)methylidene]-4-methoxybenzohydrazide is unique due to the presence of both bromine atoms and a methoxy group. This combination imparts distinct electronic and steric properties, influencing its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C15H12Br2N2O2 |
---|---|
Molecular Weight |
412.08 g/mol |
IUPAC Name |
3-bromo-N-[(E)-(3-bromophenyl)methylideneamino]-4-methoxybenzamide |
InChI |
InChI=1S/C15H12Br2N2O2/c1-21-14-6-5-11(8-13(14)17)15(20)19-18-9-10-3-2-4-12(16)7-10/h2-9H,1H3,(H,19,20)/b18-9+ |
InChI Key |
VEIQMDJJACTLNN-GIJQJNRQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)Br)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)Br)Br |
Origin of Product |
United States |
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